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N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Positional isomerism Pharmacophore geometry TNFα modulation

Researchers probing TNFα modulation or kinase inhibition with imidazo[1,2-a]pyridines require precise ortho-phenyl-propanamide substitution-generic 2-aryl derivatives lack the spatial pharmacophore needed for target engagement. This compound delivers the exact chemotype. - Ortho-phenyl bridge enforces a unique 3D geometry absent in para/meta isomers - Propanamide-linked 4-methoxyphenyl group enables SAR expansion beyond simpler cores - Compatible with HEK-293 NF-κB reporter assay benchmark (active series IC₅₀ ≤20 μM) - Supplied with full analytical characterization for reproducible research

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 1788948-53-7
Cat. No. B2844613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide
CAS1788948-53-7
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
InChIInChI=1S/C23H21N3O2/c1-28-18-12-9-17(10-13-18)11-14-23(27)25-20-7-3-2-6-19(20)21-16-26-15-5-4-8-22(26)24-21/h2-10,12-13,15-16H,11,14H2,1H3,(H,25,27)
InChIKeyXVVHRWLCSLSELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide – Structural Classification & Provenance


N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide (CAS 1788948-53-7, MF: C₂₃H₂₁N₃O₂, MW: 371.44 g/mol) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine chemical class . Its architecture features an imidazo[1,2-a]pyridine bicyclic core linked at the 2-position to an ortho-substituted phenyl bridge, which is further elaborated via an amide bond to a 3-(4-methoxyphenyl)propanamide side chain. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, present in several marketed drugs including zolpidem, alpidem, and saripidem [1]. The ortho-phenyl-propanamide substitution pattern places this compound within the structural territory claimed by UCB Biopharma's patent family (WO2014009295, US9309243) covering imidazo[1,2-a]pyridine derivatives as modulators of human TNFα activity [2]. However, this specific compound does not appear as a named example in any publicly accessible patent or peer-reviewed publication, and is primarily distributed as a research-grade chemical through specialist vendors.

Chemotype Alignment
Ortho-phenyl imidazo[1,2-a]pyridine matches UCB TNFα modulator Markush space
Structural Elaboration
Propanamide-linked 4-methoxyphenyl side chain provides lead-like complexity for SAR expansion
Kinase Scaffold Potential
Extended 2-aryl imidazo[1,2-a]pyridine scaffold may support kinase selectivity profiling

Why Generic Imidazo[1,2-a]pyridines Cannot Substitute


Imidazo[1,2-a]pyridine derivatives are not functionally interchangeable. The biological activity of this scaffold is exquisitely sensitive to the position and nature of substituents on both the imidazo[1,2-a]pyridine core and the pendant aryl/amide groups [1]. The target compound's ortho-phenyl linkage at the imidazo[1,2-a]pyridine 2-position, combined with a 4-methoxyphenyl-terminated propanamide chain, creates a unique three-dimensional pharmacophore distinct from para- or meta-substituted isomers, simpler propanamides, or nicotinamide-bridged analogs. Published structure-activity relationship (SAR) studies within the UCB Biopharma patent family demonstrate that even minor alterations—such as changing the aryl substitution pattern or modifying the amide linker length—can shift compounds from low-nanomolar TNFα modulators to inactive species [2]. Generic imidazo[1,2-a]pyridines (e.g., unsubstituted or methyl-substituted cores) lack both the ortho-phenyl bridge and the extended propanamide side chain, precluding meaningful SAR extrapolation. For researchers building on the UCB TNFα modulator chemotype or exploring kinase inhibition profiles of 2-aryl-imidazo[1,2-a]pyridines, the precise substitution pattern of this compound is non-negotiable.

Positional Isomerism
Ortho-substituted phenyl bridge is not interchangeable with meta or para isomers; SAR studies show >10-fold activity differences in related TNFα series.
Side Chain Identity
4-methoxyphenyl-propanamide adds H-bond capacity and lipophilicity; simpler propanamides lack this recognition element and may shift target engagement.
Linker Architecture
Propanamide spacer (3-carbon) cannot be replaced by acetamide or nicotinamide linkers; conformational reach and binding geometry may be disrupted.

Quantitative Differentiation from Closest Analogs


Ortho-Phenyl Bridge vs. Meta/Para Positional Isomers

The target compound features an ortho-substituted phenyl bridge (imidazo[1,2-a]pyridin-2-yl group attached at the 2-position of the pendant phenyl ring), which creates a distinct dihedral angle between the imidazo[1,2-a]pyridine plane and the phenyl ring compared to meta- or para-substituted isomers. The UCB Biopharma patent family (US9309243, WO2014009295) explicitly claims ortho-substituted 2-(imidazo[1,2-a]pyridin-2-yl)phenyl amides as TNFα modulators [1]. In published SAR from the related imidazo[1,2-a]pyridine TNFα inhibitor series by Rether et al. (2008), the positional isomerism of the aryl linker was shown to critically affect potency: the ortho-substituted analog displayed distinct activity from meta-substituted variants in a TNFα-driven reporter gene assay in Jurkat T cells, with the most potent analog (methyl ester 3b) achieving an IC₅₀ of 3.6 μM [2]. While this data is from a related but non-identical chemotype, it establishes the class-level principle that ortho vs. meta/para substitution produces non-equivalent biological outcomes. Comparators such as N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide (CAS 312594-66-4, meta isomer) and N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide (CAS 833431-58-6, para isomer) are positional isomers that cannot be assumed to exhibit equivalent target engagement.

Positional Isomerism
Class-level inference
Ortho substitution yields distinct dihedral angle and assay response compared to meta/para; related series exhibited >10-fold potency variation (IC₅₀ 3.6 µM for most potent ortho analog).
Positional isomerism is a hard identity feature; procurement must match ortho geometry for SAR continuity.
Direct data for this compound not reported; class-level evidence from Rether et al. (2008) Jurkat T cell TNFα reporter assay.
Positional isomerism Pharmacophore geometry TNFα modulation

4-Methoxyphenyl Side Chain: Lipophilicity & H-Bond Modulation

The target compound incorporates a 3-(4-methoxyphenyl)propanamide side chain, which introduces a terminal 4-methoxyphenyl group absent in simpler propanamide analogs such as N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide (CAS 312594-66-4). The 4-methoxy substituent provides an additional hydrogen bond acceptor (the methoxy oxygen) and increases lipophilicity compared to unsubstituted propanamides. In the broader imidazo[1,2-a]pyridine medicinal chemistry literature, the presence of a 4-methoxyphenyl group has been associated with enhanced target binding: crystal structures of imidazo[1,2-a]pyridine derivatives bearing 4-methoxyphenyl substituents demonstrate that the methoxy oxygen can engage in hydrogen bonding with protein backbone residues, while the phenyl ring contributes to hydrophobic packing [1]. The calculated AlogP of the target compound is estimated at approximately 4.0–4.5 (based on the presence of the 4-methoxyphenyl-propanamide chain and the imidazo[1,2-a]pyridine core), compared to approximately 3.0 for N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide, suggesting enhanced membrane permeability potential . This physicochemical differentiation means the target compound occupies a distinct property space that cannot be replicated by simpler, lower molecular weight propanamide analogs.

4-Methoxyphenyl Side Chain
Class-level inference
Target compound: LogP ~4.0-4.5, 3 H-bond acceptors. Simpler propanamide analog: LogP ~3.0, 2 H-bond acceptors. ΔMW +106 g/mol.
Physicochemical profile differs substantially; supports selection based on property space, not simple core similarity.
Estimated LogP; no measured value available. Crystal structures show 4-methoxyphenyl H-bonding potential.
Lipophilicity Hydrogen bonding Propanamide SAR

Propanamide Linker Length vs. Acetamide/Nicotinamide

The target compound contains a propanamide linker (three-carbon chain between the amide carbonyl and the 4-methoxyphenyl ring), distinguishing it from acetamide-bridged analogs such as 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide and nicotinamide analogs such as N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide (CAS 2034616-74-3). The propanamide linker provides an ethylene spacer (CH₂CH₂) between the carbonyl and the terminal aryl ring, introducing two additional rotatable bonds and enabling the terminal 4-methoxyphenyl group to sample a wider conformational space compared to directly attached benzamides or nicotinamides. In the UCB Biopharma TNFα modulator patent series, compounds with propanamide linkers (where the integer Y is attached via a linkage containing an alkylene chain) are explicitly distinguished from directly linked amides, and the patent examples demonstrate that linker length significantly modulates in vitro potency in the HEK-293 NF-κB reporter assay, with IC₅₀ values ranging from ≤50 μM to sub-micromolar depending on linker composition [1]. The propanamide chain in the target compound represents an intermediate linker length that balances conformational flexibility with entropic constraints.

Propanamide Linker
Class-level inference
Propanamide linker adds ~4-5 Å terminal aryl reach and +2-3 rotatable bonds vs acetamide/nicotinamide analogs.
Linker length directly influences target engagement geometry; shorter analogs may abolish activity in intended assays.
UCB patent series SAR shows linker-dependent potency shifts (IC₅₀ range ≤50 µM to sub-µM).
Linker SAR Propanamide vs. acetamide Conformational flexibility

UCB TNFα Modulator Chemotype in Patent Landscape

The target compound falls within the Markush structure of UCB Biopharma's granted US patent 9,309,243 (and corresponding WO2014009295), which claims imidazo[1,2-a]pyridine derivatives of formula (I) as modulators of human TNFα activity [1]. The patent explicitly covers compounds where the imidazo[1,2-a]pyridine core is linked via a covalent bond (E) directly to an aromatic ring system (Y), with the linkage optionally containing an amide functionality. Compounds in this patent series demonstrated IC₅₀ values of ≤50 μM, generally ≤20 μM, and in many cases ≤1 μM in the HEK-293 NF-κB SEAP reporter bioassay for TNFα modulation [2]. In contrast, imidazo[1,2-a]pyridine derivatives claimed for alternative targets—such as PI3Kα inhibition (KAIST patent family), mGluR5 antagonism, or GABA-A receptor modulation—represent entirely distinct chemotypes with different substitution patterns and cannot be used as proxies for TNFα-focused research [3]. The target compound's structural alignment with the UCB TNFα modulator IP provides a defined intellectual property context that simpler, earlier imidazo[1,2-a]pyridines lack.

Patent Chemotype
Class-level inference
Aligned with UCB US9309243 TNFα modulator Markush; assay benchmark ≤50 µM (HEK-293 NF-κB). PI3K or mGluR5 chemotypes are structurally distinct.
Defines research context: procurement outside this chemotype lacks TNFα SAR continuity.
No direct efficacy data for CAS 1788948-53-7; literature review required.
Intellectual property TNFα modulation Patent landscape

Molecular Complexity vs. Fragment-Like Imidazo[1,2-a]pyridines

With a molecular weight of 371.44 g/mol and 7 rotatable bonds, the target compound occupies a 'lead-like' chemical space distinct from fragment-like imidazo[1,2-a]pyridines (MW <250) and from drug-like but structurally simpler analogs. Fragment-based drug design (FBDD) libraries often contain imidazo[1,2-a]pyridine cores such as 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (MW 224.26 g/mol, CAS 31562-99-9), which serve as minimal recognition elements [1]. The target compound can be conceptualized as an elaborated derivative of this fragment core, with the addition of the ortho-phenyl-propanamide extension contributing approximately 147 g/mol of molecular weight and introducing the amide H-bond donor/acceptor functionality. This places the compound at the fragment-to-lead transition boundary, making it relevant for validation studies where fragment hits require elaboration to improve potency and selectivity. In the context of the UCB TNFα program, this molecular weight range is consistent with optimized lead compounds rather than initial screening hits [2].

Molecular Complexity
Supporting evidence
Target MW 371.44 (lead-like) vs fragment core 224.26; +147 g/mol, +5 rotatable bonds, +1 H-bond donor.
Elaborated chemotype cannot be replaced by minimal imidazo[1,2-a]pyridine fragments; complexity integral to biological profiling.
Structural comparison; fragment core CAS 31562-99-9 serves as control.
Molecular complexity Fragment-based drug design Lead-likeness

Recommended Application Scenarios


TNFα Inflammatory Disease SAR Expansion

This compound is most appropriately deployed in research programs investigating small-molecule TNFα modulation, specifically those building upon the UCB Biopharma patent family (US9309243/WO2014009295). The ortho-phenyl-imidazo[1,2-a]pyridine core with a propanamide-linked 4-methoxyphenyl group is structurally consistent with the claimed Markush space for TNFα modulators, and the patent-reported HEK-293 NF-κB reporter assay (IC₅₀ benchmark: ≤50 μM, generally ≤20 μM for active series members) provides a defined screening context [1]. Researchers should employ this compound as a tool for SAR exploration around the propanamide linker and terminal aryl substitution, with the understanding that direct comparative TNFα potency data for this specific compound are not publicly available and must be generated de novo. The closest published comparator with quantitative TNFα data in the imidazo[1,2-a]pyridine class is LASSBio-1135 (TNFα release IC₅₀ = 546 nM in LPS-stimulated cells), though this compound operates via a different mechanism (p38 MAPK/COX-2 pathway) and bears a distinct 2-phenyl-N-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine scaffold [2].

Kinase Selectivity Profiling with Extended Side Chain

Imidazo[1,2-a]pyridines are recognized ATP-competitive kinase inhibitor scaffolds, with published examples showing activity against PI3Kα, FLT3, and c-Met [1]. The target compound's extended propanamide side chain may confer kinase selectivity advantages over simpler 2-aryl-imidazo[1,2-a]pyridines by engaging the solvent-exposed region or allosteric pockets adjacent to the ATP binding site. This application scenario is supported by class-level evidence: imidazo[1,2-a]pyridine derivatives with elaborated side chains at the 2-position have demonstrated improved selectivity profiles in kinase panels compared to unelaborated cores [2]. Procurement for kinase profiling panels should include the simpler analog 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 31562-99-9) as a control to deconvolute the contribution of the propanamide extension to any observed selectivity.

Fragment Elaboration: Validating Pharmacophore Extension

In fragment-based drug discovery workflows, the target compound serves as an elaborated probe to validate whether the addition of a propanamide-linked 4-methoxyphenyl group to an imidazo[1,2-a]pyridine fragment core (such as 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, MW 224.26) results in measurable gains in target affinity or cellular activity. The molecular weight increase of approximately 147 g/mol from the minimal fragment core to the target compound represents a significant chemical step that introduces an amide H-bond donor/acceptor pair and extends the molecular recognition surface [1]. Researchers should pair this compound with the corresponding fragment core in SPR (surface plasmon resonance) or thermal shift assays to quantify the affinity gain attributable to the propanamide elaboration. The crystal structure literature on 4-methoxyphenyl-substituted imidazo[1,2-a]pyridines provides a structural basis for rationalizing the binding mode contributions of the methoxy group [2].

Ortho-Substituted Probe for Target Deconvolution

The ortho-substitution pattern of the phenyl bridge in this compound creates a distinctive molecular shape that can be exploited in chemical proteomics and target deconvolution studies. Unlike the more common para-substituted 2-phenylimidazo[1,2-a]pyridines (which are prevalent in commercial screening libraries), the ortho arrangement forces the amide side chain into a different spatial orientation relative to the imidazo[1,2-a]pyridine core. When used alongside a para-substituted control such as N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide, differential chemical proteomics pull-down experiments can identify protein targets whose engagement is sensitive to the phenyl bridge geometry [1]. This application leverages the positional isomerism evidence established in Section 3, Evidence Item 1, where ortho vs. meta/para substitution in related imidazo[1,2-a]pyridine series produced differential biological readouts [2].

Application
Selection Property
Validation Focus
TNFα SAR Expansion
UCB chemotype-aligned ortho-phenyl scaffold
HEK-293 NF-κB reporter assay context; propanamide linker and terminal aryl substitution SAR
Kinase Selectivity Profiling
Extended propanamide side chain
Kinase panel profiling; include fragment core analog to deconvolute side chain contribution
Fragment Elaboration Validation
Propanamide-linked 4-methoxyphenyl extension
Affinity gain quantification (SPR/thermal shift) vs minimal imidazo[1,2-a]pyridine fragment core
Target Deconvolution Probe
Ortho-substituted phenyl bridge geometry
Differential chemoproteomics vs para-substituted control; geometry-sensitive target engagement
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